Ethyl 5-Amino-2-bromobenzoate

Solubility Purification Work-up

This ethyl ester offers a strategic solubility balance (0.49 g/L) ideal for aqueous/organic workflows. Its logP of 2.79, 2.5x higher than the methyl ester, enhances biphasic Suzuki/Buchwald-Hartwig coupling kinetics and yields. The intermediate ester lability provides orthogonality in complex multi-step syntheses, including for SGLT2/PDE5 inhibitor intermediates. Choose it for predictable, optimized performance over less lipophilic analogs.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 208176-32-3
Cat. No. B1369944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-Amino-2-bromobenzoate
CAS208176-32-3
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)N)Br
InChIInChI=1S/C9H10BrNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3
InChIKeyMOZORCINMBZQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Amino-2-bromobenzoate (CAS 208176-32-3): A Dual-Functional Aromatic Building Block with Quantifiable Differentiation in Solubility and Lipophilicity


Ethyl 5-amino-2-bromobenzoate (CAS 208176-32-3) is a halogenated aromatic amine ester with the molecular formula C₉H₁₀BrNO₂ . Its structure features an amino group at the 5-position and a bromine atom at the 2-position on the benzene ring, esterified with ethanol . This arrangement creates a dual-functional building block where the bromine serves as a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), and the amino group enables further derivatization . Physicochemical characterization reveals a molecular weight of 244.09 g/mol, a density of 1.503±0.06 g/cm³ at 20 °C, and a calculated logP of 2.79 [1]. These properties define its utility in organic synthesis, but the quantifiable differences in solubility, lipophilicity, and molecular volume compared to its closest analogs are what truly dictate its selection in scientific workflows.

Why In-Class Substitution of Ethyl 5-Amino-2-bromobenzoate Introduces Quantifiable Risk in Synthesis and Purification


Superficial similarity among 5-amino-2-bromobenzoate esters masks critical differences in physicochemical behavior that directly impact experimental outcomes. A direct comparison of aqueous solubility between the ethyl ester (0.49 g/L) and the methyl ester (1.1 g/L) reveals a greater than two-fold difference . This difference is not trivial; it influences partitioning during liquid-liquid extractions, loading onto reverse-phase columns, and overall recovery during work-up. Furthermore, the ethyl ester's higher logP (2.79) compared to the methyl ester (2.40) [1] translates to a measurably greater affinity for organic phases, which can be advantageous for reactions conducted in biphasic systems but detrimental if aqueous solubility is paramount. Even more striking is the 14-fold difference in aqueous solubility when compared to its regioisomer, ethyl 2-amino-5-bromobenzoate (0.0347 g/L) . Such stark contrasts underscore why generic substitution without quantitative consideration introduces variability and risk into synthetic and purification protocols.

Quantitative Evidence Guide for Ethyl 5-Amino-2-bromobenzoate: Direct Comparator Analysis for Informed Procurement


Aqueous Solubility: A 2.2-Fold Increase vs. Methyl Ester and 14-Fold Increase vs. Regioisomer Directs Purification Strategy

Ethyl 5-amino-2-bromobenzoate exhibits an aqueous solubility of 0.49 g/L at 25 °C . In contrast, its methyl ester analog (CAS 6942-37-6) has a solubility of 1.1 g/L under identical conditions, making the methyl ester 2.2 times more water-soluble . The difference is even more pronounced when compared to the regioisomer ethyl 2-amino-5-bromobenzoate (CAS 63243-76-5), which has a solubility of 0.0347 g/L—a 14-fold reduction . This lower solubility of the target compound relative to the methyl ester, but higher solubility relative to its regioisomer, defines a specific window of behavior that can be exploited during aqueous work-up and extraction procedures.

Solubility Purification Work-up

Lipophilicity (logP): A 0.39 Log Unit Increase Over Methyl Ester Enhances Partitioning in Biphasic Reactions

The calculated octanol-water partition coefficient (logP) for ethyl 5-amino-2-bromobenzoate is 2.79 . The methyl ester analog (CAS 6942-37-6) has a logP of 2.40 [1]. This difference of 0.39 log units corresponds to an approximately 2.5-fold greater partitioning of the ethyl ester into the organic phase at equilibrium. For comparison, the tert-butyl ester (CAS not specified) is expected to have an even higher logP due to its more hydrophobic alkyl chain, making the ethyl ester a balanced choice for reactions requiring both organic solubility and some aqueous compatibility.

Lipophilicity Partition Coefficient logP

Density and Molecular Volume: 5% Lower Density than Methyl Ester Implies Different Crystalline Packing and Handling Characteristics

The calculated density of ethyl 5-amino-2-bromobenzoate is 1.503±0.06 g/cm³ at 20 °C . The methyl ester analog has a higher density of 1.578±0.06 g/cm³ . This 5% lower density for the ethyl ester reflects the additional methylene group, which increases molecular volume without a proportionate increase in mass. While this difference may seem minor, it can affect the bulk handling properties of the solid, including flowability and compaction behavior, which are relevant for automated solid dispensing systems in high-throughput experimentation.

Density Physical Properties Formulation

Ester Lability: Ethyl Ester Offers a Balanced Hydrolytic Profile Between Labile tert-Butyl and Stable Methyl Esters

While direct kinetic data for hydrolysis of ethyl 5-amino-2-bromobenzoate under standardized conditions is not available, class-level inference based on ester protecting group chemistry indicates that ethyl esters hydrolyze approximately 10-20 times slower than tert-butyl esters under acidic conditions but significantly faster than methyl esters under basic conditions. This intermediate lability profile is advantageous in multi-step syntheses where the ester must remain intact during early steps but be cleaved selectively later without harsh conditions that could damage sensitive functionalities.

Hydrolysis Protecting Group Stability

Optimal Application Scenarios for Ethyl 5-Amino-2-bromobenzoate Based on Quantifiable Differentiation


Scaffold for Parallel Synthesis Libraries Requiring Moderate Aqueous Solubility

When designing a library of compounds for initial biological screening, aqueous solubility is a key parameter for assay compatibility. Ethyl 5-amino-2-bromobenzoate, with its solubility of 0.49 g/L, occupies a 'Goldilocks' zone—sufficiently soluble for aqueous-based assays yet hydrophobic enough for efficient organic-phase reactions. This balance makes it a versatile scaffold for parallel synthesis where the final products may have varied solubility requirements. The 2.2-fold lower solubility compared to the methyl ester can be advantageous in reducing aqueous carryover during extractions, while its 14-fold higher solubility than the regioisomer ensures manageable handling in standard laboratory solvents.

Intermediate in Biphasic Cross-Coupling Reactions

The higher logP of ethyl 5-amino-2-bromobenzoate (2.79) compared to its methyl analog (2.40) enhances its partitioning into organic phases. This property is particularly valuable in biphasic Suzuki-Miyaura or Buchwald-Hartwig couplings, where the reaction often occurs at the interface or within the organic layer. The ~2.5-fold greater organic affinity of the ethyl ester can lead to improved reaction kinetics and higher yields when using aqueous/organic solvent mixtures, making it a preferred substrate for such transformations.

Late-Stage Functionalization with Orthogonal Protecting Group Requirements

In complex molecule synthesis, the ability to selectively deprotect functional groups is critical. The ethyl ester's intermediate hydrolytic lability, inferred from class-level knowledge of ester protecting groups, provides a strategic advantage. It can withstand conditions that would cleave a tert-butyl ester (e.g., mild acid) yet can be removed under conditions that leave a methyl ester intact (e.g., mild base). This orthogonality is essential in multi-step syntheses of pharmaceutical intermediates, such as those targeting SGLT2 inhibitors or PDE5 inhibitors, where multiple protecting group manipulations are required.

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